molecular formula C10H9IN2O2 B2396650 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione CAS No. 1528991-21-0

1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B2396650
CAS No.: 1528991-21-0
M. Wt: 316.098
InChI Key: NMXLSPXXUCMDPZ-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione is a dihydropyrimidinone derivative characterized by a 4-iodophenyl substituent at the N(1) position of the pyrimidine-2,4-dione core. The iodine atom at the para position of the phenyl ring introduces significant electronic and steric effects, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-(4-iodophenyl)-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXLSPXXUCMDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528991-21-0
Record name 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione
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Preparation Methods

The synthesis of 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline and ethyl acetoacetate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium ethoxide in ethanol. The mixture is heated to facilitate the formation of the dihydropyrimidine ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of dihydropyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain dihydropyrimidine analogs can inhibit the growth of various cancer cell lines, including A431 human epidermoid carcinoma cells. The incorporation of iodine in the structure may enhance the compound's lipophilicity and biological activity, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties
Compounds similar to 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione have demonstrated promising antimicrobial activity against a range of pathogens. For example, dihydrouracil derivatives with similar structures have been reported to show efficacy against Escherichia coli and Klebsiella pneumoniae, indicating that the iodophenyl group could contribute to enhanced antimicrobial effects .

HIV Inhibition
Dihydropyrimidine derivatives have been explored as potential inhibitors of HIV-1 integrase. The presence of different substituents on the aromatic ring can influence the potency of these compounds. The structural modifications involving halogens like iodine may play a crucial role in enhancing their inhibitory activity against viral replication .

Material Science Applications

Supramolecular Chemistry
The dihydropyrimidine-2,4(1H,3H)-dione functionality serves as an effective module for constructing supramolecular assemblies. Its ability to form hydrogen bonds allows it to participate in the formation of crown ether-like structures that can be utilized in sensor technology and molecular recognition applications . This property makes it valuable for developing materials with specific binding capabilities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. The molecular formula is C10H9IN2O2 with a molecular weight of 316.10 g/mol .

Case Studies

Study Application Findings
Udayakumar et al. (2022)AnticancerIdentified significant growth inhibition in A431 cells using dihydrouracil derivatives .
Embrey et al. (2020)HIV-1 Integrase InhibitionDemonstrated nanomolar level activity of dihydropyrimidine derivatives against HIV-1 integrase .
Supramolecular Assembly ResearchMaterial ScienceExplored hydrogen-bonded assemblies using dihydropyrimidine modules for sensor applications .

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or disruption of metabolic processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The dihydropyrimidine-2,4(1H,3H)-dione scaffold permits extensive structural diversification. Key analogs and their substituent variations are summarized below:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(4-Iodophenyl)dihydropyrimidine-2,4-dione I (4-phenyl) C₁₀H₉IN₂O₂ 316.10 High lipophilicity; potential α1-blocker
1-(3-Nitrophenyl)dihydropyrimidine-2,4-dione NO₂ (3-phenyl) C₁₀H₉N₃O₄ 235.20 Electron-withdrawing group; enhanced reactivity
1-(4-Methylbenzyl)dihydropyrimidine-2,4-dione CH₃ (benzyl) C₁₂H₁₄N₂O₂ 218.26 Improved solubility; antimicrobial activity
1-(4-Hydroxyphenyl)dihydropyrimidine-2,4-dione OH (4-phenyl) C₁₀H₁₀N₂O₃ 206.20 Hydrogen-bonding capacity; antioxidant potential
1-(3-Bromophenyl)dihydropyrimidine-2,4-dione Br (3-phenyl) C₁₀H₉BrN₂O₂ 269.10 Halogenated analog; radiopharmaceutical utility

Key Observations :

  • Electron-Withdrawing Groups (I, NO₂, Br): Enhance electrophilicity and stability but reduce solubility. The iodine atom’s large atomic radius may improve binding to hydrophobic pockets in proteins .
  • Electron-Donating Groups (CH₃, OH) : Increase solubility and modulate pharmacokinetics. The hydroxyl group enables hydrogen bonding, critical for antioxidant activity .

Physicochemical Properties

  • Lipophilicity : Iodine and bromine substituents increase logP values (e.g., 1-(4-iodophenyl): logP ~2.5), favoring blood-brain barrier penetration. Hydroxyl groups reduce logP (e.g., 1-(4-hydroxyphenyl): logP ~1.2) .
  • Solubility: Polar substituents (OH, NO₂) enhance aqueous solubility, whereas halogenated derivatives require co-solvents for in vivo administration .

Biological Activity

1-(4-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione, with the CAS number 1528991-21-0, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H9IN2O2
  • Molecular Weight : 316.10 g/mol
  • Structure : The compound features a dihydropyrimidine core substituted with a 4-iodophenyl group, which is critical for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by Umesha et al. demonstrated that various pyrimidine derivatives possess good antimicrobial and antioxidant activities, which could be attributed to their ability to scavenge free radicals and inhibit microbial growth .

Enzyme Inhibition

Enzyme inhibition is another area where this compound may exhibit activity. Dihydropyrimidines have been studied for their ability to inhibit enzymes such as dihydropyrimidine dehydrogenase (DPD), which is involved in the metabolism of pyrimidine analogs used in chemotherapy. This inhibition can enhance the efficacy of certain anticancer drugs by increasing their bioavailability .

Case Study 1: Antimicrobial Testing

In a comparative study involving various pyrimidine derivatives, this compound was tested against multiple bacterial strains. The results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for further development .

Case Study 2: Anticancer Screening

A screening assay evaluated the cytotoxic effects of several dihydropyrimidines on human cancer cell lines. The results showed that derivatives with halogen substitutions (like iodine) significantly enhanced cytotoxicity compared to their non-halogenated counterparts. This suggests that the iodine atom may play a crucial role in enhancing biological activity .

Research Findings Summary Table

Activity Description Reference
AntimicrobialModerate activity against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells (related compounds)
Enzyme InhibitionPotential inhibition of DPD enzyme

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